(3-Bromo-1,2,4-oxadiazol-5-yl)methanol
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Overview
Description
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a bromine substituent. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with carbonyl diimidazoles (CDI) in toluene, which yields 3,5-disubstituted 1,2,4-oxadiazole derivatives . Another approach involves the use of inorganic bases in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Chemical Reactions Analysis
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can modify the bromine substituent or the oxadiazole ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with enzymes or receptors in microorganisms. This interaction can inhibit the growth of bacteria or viruses, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific substitution pattern and biological activity. Similar compounds include other oxadiazole derivatives such as:
1,2,3-Oxadiazole: Known for its instability and tendency to ring-open to form diazoketone tautomers.
1,2,5-Oxadiazole: Exhibits different chemical properties and biological activities compared to 1,2,4-oxadiazoles.
1,3,4-Oxadiazole: Commonly used in the development of drugs with diverse biological activities. The unique combination of the bromine substituent and the oxadiazole ring in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Overview
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing two nitrogen atoms, one oxygen atom, and a bromine substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. A common method includes the reaction of amidoximes with carbonyl diimidazoles (CDI) in toluene, leading to the formation of 3,5-disubstituted 1,2,4-oxadiazole derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism of action involves forming hydrogen bonds with microbial enzymes or receptors, which inhibits the growth of various bacteria and viruses. This property positions it as a potential candidate for drug development against infectious diseases.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro studies have shown that compounds containing the 1,2,4-oxadiazole ring system exhibit cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 (colon cancer) | 0.67 |
Other oxadiazole derivatives | PC-3 (prostate cancer) | 0.80 |
Other oxadiazole derivatives | ACHN (renal cancer) | 0.87 |
These values indicate that this compound and related compounds can effectively inhibit cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine substituent enhances the compound's interaction with biological macromolecules. Studies suggest that these interactions lead to the modulation of critical signaling pathways involved in cell growth and apoptosis .
Case Studies
Several studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models:
- Cytotoxicity Study : A study evaluated various derivatives including this compound against HCT-116 colon carcinoma cells using MTT assays. Results showed significant reductions in cell viability at nanomolar concentrations .
- Mechanism-Based Approaches : Research focused on understanding how oxadiazoles inhibit key enzymes involved in cancer progression. For instance, some derivatives were found to inhibit EGFR and Src kinases at low micromolar concentrations .
Comparison with Similar Compounds
This compound can be compared with other oxadiazole derivatives regarding their biological activities:
Compound Type | Notable Activity |
---|---|
1,2,3-Oxadiazole | Less stable; prone to ring-opening |
1,2,5-Oxadiazole | Different chemical properties; varied activity |
1,3,4-Oxadiazole | Widely studied for diverse biological effects |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to these similar compounds .
Properties
IUPAC Name |
(3-bromo-1,2,4-oxadiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2/c4-3-5-2(1-7)8-6-3/h7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYPYIYAQWXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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